REACTION_CXSMILES
|
[CH3:1][Mg]Br.[C:4]([C:6]1[C:11]([F:12])=[CH:10][C:9]([F:13])=[CH:8]N=1)#N.OS(O)(=O)=O.[NH4+:19].[OH-:20]>C(OCC)C.C1COCC1>[F:12][C:11]1[C:6]([C:4](=[O:20])[CH3:1])=[N:19][CH:8]=[C:9]([F:13])[CH:10]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(C)OCC
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
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C(#N)C1=NC=C(C=C1F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was subsequently stirred at room temperature until reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
was extracted 2× with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography on silica gel (dichloromethane/methanol 0-5%)
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=NC=C(C1)F)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |